molecular formula C13H16O3 B2514347 2-{3-[(3-Methylbut-2-en-1-yl)oxy]phenyl}acetic acid CAS No. 1061652-65-0

2-{3-[(3-Methylbut-2-en-1-yl)oxy]phenyl}acetic acid

Cat. No.: B2514347
CAS No.: 1061652-65-0
M. Wt: 220.268
InChI Key: VBMWWWGCHHEABJ-UHFFFAOYSA-N
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Description

2-{3-[(3-Methylbut-2-en-1-yl)oxy]phenyl}acetic acid is an organic compound with the molecular formula C13H16O3 It is characterized by the presence of a phenylacetic acid moiety substituted with a 3-methylbut-2-en-1-yloxy group at the third position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(3-Methylbut-2-en-1-yl)oxy]phenyl}acetic acid typically involves the reaction of 3-methylbut-2-en-1-ol with 3-hydroxyphenylacetic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction mixture is heated to a temperature range of 60-80°C and stirred for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of automated systems for monitoring and adjusting reaction conditions ensures consistent product quality and reduces the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(3-Methylbut-2-en-1-yl)oxy]phenyl}acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nitric acid for nitration, bromine or chlorine for halogenation.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

2-{3-[(3-Methylbut-2-en-1-yl)oxy]phenyl}acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-{3-[(3-Methylbut-2-en-1-yl)oxy]phenyl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

  • 2-{3-[(3-Methylbut-2-en-1-yl)oxy]phenyl}propanoic acid
  • 2-{3-[(3-Methylbut-2-en-1-yl)oxy]phenyl}butanoic acid
  • 2-{3-[(3-Methylbut-2-en-1-yl)oxy]phenyl}pentanoic acid

Uniqueness

2-{3-[(3-Methylbut-2-en-1-yl)oxy]phenyl}acetic acid is unique due to its specific substitution pattern on the phenyl ring and the presence of the acetic acid moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[3-(3-methylbut-2-enoxy)phenyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-10(2)6-7-16-12-5-3-4-11(8-12)9-13(14)15/h3-6,8H,7,9H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBMWWWGCHHEABJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1=CC=CC(=C1)CC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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